molecular formula C27H17FN2O3 B11091530 4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate

4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate

Cat. No.: B11091530
M. Wt: 436.4 g/mol
InChI Key: QEBUKSQRNYDNDR-CAPFRKAQSA-N
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Description

4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE is a complex organic compound with the molecular formula C26H18FN3O4 This compound is characterized by the presence of a cyano group, a fluorinated aniline moiety, and a naphthoate ester

Preparation Methods

The synthesis of 4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluoroaniline with a suitable acylating agent to form an intermediate, which is then reacted with a cyanoacetate derivative. The final step involves the esterification of the resulting compound with 1-naphthoic acid under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The cyano group and the fluorinated aniline moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other fluorinated aniline derivatives and naphthoate esters. Compared to these compounds, 4-[(E)-2-CYANO-3-(4-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE is unique due to the presence of both a cyano group and a naphthoate ester, which confer distinct chemical and biological properties. Examples of similar compounds include 4-fluoroaniline and 1-naphthoic acid derivatives .

Properties

Molecular Formula

C27H17FN2O3

Molecular Weight

436.4 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H17FN2O3/c28-21-10-12-22(13-11-21)30-26(31)20(17-29)16-18-8-14-23(15-9-18)33-27(32)25-7-3-5-19-4-1-2-6-24(19)25/h1-16H,(H,30,31)/b20-16+

InChI Key

QEBUKSQRNYDNDR-CAPFRKAQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C(=O)NC4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=C(C#N)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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